molecular formula C10H10N4O B14444234 2-((2-Methoxyphenyl)azo)-1H-imidazole CAS No. 77636-83-0

2-((2-Methoxyphenyl)azo)-1H-imidazole

Cat. No.: B14444234
CAS No.: 77636-83-0
M. Wt: 202.21 g/mol
InChI Key: OQIIGZDXXJHFOW-UHFFFAOYSA-N
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Description

2-((2-Methoxyphenyl)azo)-1H-imidazole is a synthetic heterocyclic compound designed for research applications, integrating an electron-rich imidazole ring with an azo dye scaffold. This structure is of significant interest in medicinal chemistry and chemical biology. The imidazole moiety is a privileged structure in drug discovery, known for its ability to engage in various non-covalent interactions, such as coordination bonds and hydrogen bonding, which facilitates the formation of supramolecular complexes with potential biological activity . Compounds featuring this core have demonstrated a broad spectrum of pharmacological properties in research settings, including anticancer, antibacterial, and antifungal activities . The incorporation of an azo group (-N=N-) links the imidazole to a 2-methoxyphenyl unit, a feature common in the design of dyes and molecular probes. Heterocycle-incorporated azo derivatives are actively investigated as potential scaffolds in the pharmaceutical sector . As such, this reagent serves as a valuable building block for developing new bioactive molecules, studying molecular recognition, and exploring protein-ligand interactions. Its potential application extends to the field of materials science, where similar structures are utilized in the development of innovative optoelectronic devices . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77636-83-0

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

1H-imidazol-2-yl-(2-methoxyphenyl)diazene

InChI

InChI=1S/C10H10N4O/c1-15-9-5-3-2-4-8(9)13-14-10-11-6-7-12-10/h2-7H,1H3,(H,11,12)

InChI Key

OQIIGZDXXJHFOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=NC2=NC=CN2

Origin of Product

United States

Synthetic Methodologies for 2 2 Methoxyphenyl Azo 1h Imidazole and Its Derivatives

Established Synthetic Pathways for Azo-Imidazole Compounds

The foundational methods for creating azo-imidazole compounds have been well-documented and rely on robust and predictable reaction mechanisms.

The most traditional and widely employed method for synthesizing aryl azo imidazoles is the azo coupling reaction. This process involves two main stages: the diazotization of an aromatic amine and the subsequent coupling of the resulting diazonium salt with an imidazole (B134444) ring.

In this electrophilic aromatic substitution reaction, the aryldiazonium cation acts as the electrophile, attacking the electron-rich imidazole ring, which serves as the nucleophile. For the synthesis of 2-((2-Methoxyphenyl)azo)-1H-imidazole, the precursor is 2-methoxyaniline (o-anisidine). This primary aromatic amine is converted into a diazonium salt by treating it with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.

The resulting 2-methoxybenzenediazonium salt is then introduced to a solution containing imidazole. The coupling reaction proceeds, with the diazonium ion preferentially attacking the C2 position of the imidazole ring, leading to the formation of the desired azo compound. A similar synthesis has been detailed for a related compound, 2-[(2-methoxy-5-chlorophenyl)azo]-1H-imidazole, where 4-chloro-2-aminoanisole was diazotized and then coupled with imidazole in an aqueous solution containing sodium hydroxide (B78521) and sodium acetate (B1210297) to yield the final product.

Table 1: Key Components in a Typical Diazotization and Azo-Coupling Reaction

Component Function Example
Aromatic AminePrecursor to the diazonium ion2-Methoxyaniline
Nitrite SaltSource of nitrous acid for diazotizationSodium Nitrite (NaNO₂)
Mineral AcidCatalyst for diazotizationHydrochloric Acid (HCl)
Coupling AgentNucleophile that couples with the diazonium salt1H-Imidazole
BaseControls pH for the coupling reactionSodium Hydroxide (NaOH)

The synthesis of diverse azo-imidazole derivatives often requires access to variously substituted imidazole rings. There are numerous strategies for the construction and modification of the imidazole core. These methods can be employed prior to the azo coupling step to generate a range of imidazole precursors.

One common approach involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. This is a versatile method for creating multisubstituted imidazoles. For instance, novel 2-aryl-4-benzoyl-imidazoles have been synthesized by modifying existing imidazole structures. Another strategy involves the reaction of α-keto-aldehydes, obtained from the oxidation of aryl methyl-ketones, with ammonium acetate and ethanol (B145695) to form disubstituted imidazoles.

Furthermore, modern synthetic methods provide access to imidazoles from different starting materials. Terminal alkynes can undergo copper-catalyzed regioselective diamination with amidines to yield 1,2,4-trisubstituted imidazoles. Alkenes can also be converted into imidazoles through a sequence involving epoxidation and reaction with 2-tributylstannyltetrazoles. These varied approaches allow for the preparation of a wide array of imidazole derivatives that can subsequently be used in azo coupling reactions to produce a library of functionalized azo-imidazoles.

Advanced Synthetic Approaches and Functionalization Strategies

Beyond the classical methods, advanced synthetic techniques offer more precise control over the structure and functionalization of azo-imidazole compounds, often providing higher efficiency and access to novel derivatives.

Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic compounds like imidazole, avoiding the need for pre-functionalized starting materials. Nickel-catalyzed C-H arylations and alkenylations of imidazoles with phenol (B47542) and enol derivatives have been developed. These reactions, facilitated by a nickel catalyst and a specific ligand in a tertiary alcohol solvent, allow for the direct formation of C-C bonds at the C2 position of the imidazole ring. This approach could be adapted to introduce various substituents onto the imidazole core before or after the azo group is installed.

Alkene annulation represents another strategy for constructing complex imidazole-containing systems. While not directly forming the azo link, these methods build upon the imidazole core. For example, rhodium(III)-catalyzed dual C-H activation and annulation of hydrazones with alkynes can synthesize fused heterocyclic systems.

Table 2: Overview of Advanced Functionalization Strategies

Method Catalyst/Reagent Position Functionalized Key Advantage
C-H ArylationNi(OTf)₂/dcype/K₃PO₄C2 of ImidazoleAvoids pre-functionalization of imidazole
C-H AlkenylationNi(OTf)₂/dcyptC2 of ImidazoleDirect introduction of vinyl groups
Alkene AnnulationRhodium(III) catalystFused ring systemsConstruction of complex polycyclic structures

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While traditionally used for reactions like Suzuki, Heck, and Buchwald-Hartwig aminations, palladium catalysis can also be applied to the synthesis of azo compounds.

For azo-imidazole synthesis, a palladium-catalyzed approach could involve the cross-coupling of a functionalized imidazole, such as a borylated or stannylated imidazole, with an aryl diazonium salt or a related precursor. Palladium-catalyzed reactions involving diazo compounds and vinyl boronic acids have been reported, proceeding through a palladium carbene intermediate. This type of methodology could potentially be adapted to couple an aryl diazo species with an appropriately functionalized imidazole derivative, offering an alternative to the classical electrophilic substitution pathway. The versatility of palladium catalysis allows for a broad scope of substrates, potentially enabling the synthesis of complex azo-imidazoles that are difficult to access through traditional means.

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for the synthesis of both azo dyes and imidazoles. These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

For azo compound synthesis, solvent-free "grindstone" chemistry has been successfully employed. This technique involves the grinding of solid reactants, such as an aromatic amine and sodium nitrite, sometimes with a solid acid catalyst, to facilitate the diazotization and subsequent coupling reaction at room temperature. This method eliminates the need for large volumes of solvents and often simplifies product isolation. Using recyclable catalysts, such as sulfonic acid functionalized magnetic nanoparticles, further enhances the green credentials of the process.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

Parameter Traditional Method Green/Benign Method
Solvent Often uses organic solvents or large volumes of waterSolvent-free (grinding) or water
Temperature Requires low temperatures (0-5 °C) for diazonium stabilityOften performed at room temperature
Catalyst Stoichiometric mineral acidsRecyclable solid acid catalysts (e.g., nano BF₃·SiO₂)
Byproducts Acidic/basic aqueous wasteMinimal waste, catalyst can be recovered
Efficiency Generally good yields but can be energy-intensiveExcellent conversions, simple product isolation

Synthesis of Structurally Modified Analogs and Substituted Derivatives of this compound

Derivatization of the Methoxyphenyl Moiety

Modifications to the methoxyphenyl portion of the molecule are typically achieved by starting with a substituted 2-methoxyaniline (o-anisidine) derivative. The core synthetic strategy involves the diazotization of the substituted aniline (B41778) followed by an azo coupling reaction with the imidazole ring. This approach allows for the introduction of various substituents onto the phenyl ring.

A key example of this methodology is the synthesis of 2-((2-methoxy-5-chlorophenyl)azo)-1H-imidazole. prepchem.com The synthesis begins with the diazotization of 4-chloro-2-aminoanisole using hydrochloric acid and sodium nitrite at a reduced temperature (0–5 °C). The resulting diazonium salt is then coupled with imidazole in an aqueous solution containing sodium hydroxide and sodium acetate, also at 0–5 °C. prepchem.com This reaction precipitates the desired product, which can be further purified by recrystallization. prepchem.com

This general synthetic pathway can be adapted to introduce a variety of functional groups onto the methoxyphenyl ring, depending on the availability of the corresponding substituted o-anisidine (B45086) precursors. For instance, azo compounds based on 4-hydroxy-3-methoxy benzaldehyde (B42025) (vanillin) have been synthesized through the diazotization of precursors like 2-amino-4-chlorobenzene sulfonamide, demonstrating the versatility of modifying the phenyl ring system. ekb.egekb.eg

Table 1: Synthesis of a Methoxyphenyl-Derivatized Analog

Starting Material Reagents Intermediate Coupling Partner Product Ref

Substitution Patterns on the Imidazole Ring

Introducing substituents onto the imidazole ring is another crucial strategy for creating structural analogs. This can be accomplished either by using a pre-substituted imidazole as the coupling partner in the azo synthesis or by modifying the imidazole ring after the azo coupling has been performed. The Debus-Radziszewski synthesis is a versatile method for constructing variously substituted 2,4,5-triarylimidazole derivatives, which can then be functionalized. nih.gov

For example, a new azo ligand has been synthesized through the coupling reaction between the diazonium salt of 4-aminobenzoic acid and a pre-substituted imidazole, 4,5-bis(4-methoxyphenyl)imidazole. pjmhsonline.comresearchgate.net This demonstrates that the azo coupling reaction is tolerant of significant steric bulk at the C4 and C5 positions of the imidazole ring. The synthesis of such substituted imidazoles can be achieved through multicomponent reactions, for instance, by reacting benzil (B1666583) derivatives, aldehydes, and ammonium acetate. nih.gov

Electrophilic substitution on the imidazole ring typically occurs at the C4 and C5 positions. globalresearchonline.net However, nucleophilic substitution is less common unless strongly electron-withdrawing groups are present. globalresearchonline.net The imidazole ring contains both an acidic N-H proton and a basic nitrogen atom, allowing for various functionalization strategies. nih.gov

Table 2: Examples of Substituted Imidazole Precursors for Azo Coupling

Imidazole Derivative Potential Substitution Positions Synthetic Method Example Ref
Imidazole C2, C4, C5, N1 Diazonium salt coupling prepchem.comnih.gov
4,5-bis(4-methoxyphenyl)imidazole C2, N1 Coupling with diazonium salt of 4-aminobenzoic acid pjmhsonline.comresearchgate.net

Synthesis of Extended π-Conjugated Azo-Imidazole Systems

Extending the π-conjugation of the azo-imidazole scaffold can significantly alter its electronic and optical properties. This is achieved by incorporating additional conjugated spacers, such as styryl or butadiene groups, into the molecular framework. The properties of aromatic azo compounds are closely linked to the substituents on their aromatic rings and the extent of the π-electron conjugation system. researchgate.net

The synthesis of such extended systems often involves the azo coupling of diazonium salts with phenols or other coupling partners that already contain an extended π-system. researchgate.netmedsab.ac.irlookchem.com While not directly involving an imidazole core, these methods establish a precedent for creating complex azo dyes.

More specifically for imidazole systems, chromophores described as A-π-IM-(π-D)₂ (Acceptor-π-Imidazole-π-Donor) have been constructed. nih.gov These systems feature a systematically extended π-conjugated pathway built around a central imidazole unit. nih.gov The synthesis of these complex structures can leverage methods like the Debus-Radziszewski synthesis to build the core imidazole heterocycle, which is then further functionalized. nih.gov The imidazole ring itself is a suitable parent π-conjugated backbone that can be functionalized at multiple positions (C2, C4, C5, and N1) to build these extended systems. nih.gov

Table 3: Components for Extended π-Conjugated Systems

Core Heterocycle Extending Group Examples Synthetic Strategy Potential Property Ref
1H-imidazole Styryl, Phenyl-butadiene, Thiophene Azo coupling with pre-functionalized amines/phenols Altered electronic and optical properties nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Applications

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-((2-Methoxyphenyl)azo)-1H-imidazole, the FT-IR spectrum provides direct evidence for its key structural features. The vibrations of specific bonds within the molecule correspond to characteristic absorption bands in the spectrum.

The spectrum is expected to exhibit a broad absorption band in the region of 3300-3500 cm⁻¹, which is characteristic of the N-H stretching vibration of the imidazole (B134444) ring. nih.govrsc.org Aromatic C-H stretching vibrations from both the methoxyphenyl and imidazole rings typically appear as a series of weaker bands between 3000 and 3100 cm⁻¹. ijrar.org The asymmetric and symmetric stretching of the methyl group (–CH₃) in the methoxy (B1213986) substituent would be observed around 2960 cm⁻¹ and 2840 cm⁻¹, respectively. ijrar.org

The presence of the azo linkage (–N=N–), a key chromophoric group, is confirmed by a stretching vibration band in the 1400-1460 cm⁻¹ region. The C=N and C=C stretching vibrations within the imidazole and phenyl rings give rise to a series of characteristic sharp bands in the fingerprint region, typically between 1450 and 1620 cm⁻¹. nih.govrsc.org Furthermore, the strong absorption band corresponding to the C–O stretching of the methoxy group is anticipated around 1240-1260 cm⁻¹. nih.gov

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Bond VibrationFunctional Group
3300-3500N–H stretchImidazole Ring
3000-3100C–H stretchAromatic Rings
2960 / 2840C–H stretchMethoxy Group
1450-1620C=N / C=C stretchImidazole & Phenyl Rings
1400-1460N=N stretchAzo Group
1240-1260C–O stretchMethoxy Group

**3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms.

In the ¹H NMR spectrum of this compound, each chemically distinct proton in the molecule gives rise to a signal. The position (chemical shift, δ), splitting pattern (multiplicity), and integration of these signals provide a map of the proton framework.

The N-H proton of the imidazole ring is expected to appear as a broad singlet far downfield, typically in the range of δ 12.0-13.0 ppm, due to its acidic nature and potential for hydrogen bonding. nih.govrsc.org The protons on the imidazole ring, H-4 and H-5, are anticipated to appear as distinct signals, likely singlets or narrowly coupled doublets, in the aromatic region, around δ 7.0-8.0 ppm. hmdb.cachemicalbook.com

The four protons of the 2-methoxyphenyl ring will present a more complex pattern in the aromatic region (δ 6.9-7.9 ppm) due to their spin-spin coupling. The proton ortho to the methoxy group and meta to the azo group would likely be a doublet, while the other protons would appear as multiplets (triplets or doublets of doublets). The methoxy group (–OCH₃) protons will give a sharp singlet, typically around δ 3.8-4.0 ppm. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)MultiplicityProton Assignment
12.0 - 13.0broad sImidazole N–H
7.0 - 8.0mImidazole C–H & Phenyl C-H
3.8 - 4.0sMethoxy (–OCH₃)

s = singlet, m = multiplet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom produces a signal at a specific chemical shift. The carbon atom attached to two nitrogen atoms in the imidazole ring (C-2) is expected to be significantly downfield, in the range of δ 145-155 ppm. mdpi.com The other two imidazole carbons, C-4 and C-5, would resonate around δ 115-135 ppm.

For the methoxyphenyl ring, the carbon atom bonded to the oxygen (C-O) is expected at approximately δ 155-160 ppm, while the carbon attached to the azo group (C-N) would also be in the aromatic region. The remaining aromatic carbons will appear between δ 110-135 ppm. ugm.ac.id The carbon of the methoxy group (–OCH₃) is anticipated to give a signal in the upfield region, typically around δ 55-60 ppm. nih.govugm.ac.id

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)Carbon Assignment
155 - 160C–O (Phenyl)
145 - 155C-2 (Imidazole)
110 - 140Aromatic & Imidazole Carbons
55 - 60Methoxy (–OCH₃)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign which proton signal corresponds to which carbon signal in the imidazole and methoxyphenyl rings. mdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern. For this compound (C₁₀H₁₀N₄O), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M+H]⁺ at an m/z value corresponding to its calculated exact mass of 203.0927. acs.org

The fragmentation pattern observed in the MS/MS spectrum can further corroborate the structure. Common fragmentation pathways would likely involve the cleavage of the bonds adjacent to the azo group, leading to the formation of ions corresponding to the methoxyphenyl and imidazole moieties. Other potential fragmentations include the loss of a methyl radical (•CH₃) from the methoxy group or the loss of neutral molecules like N₂. researchgate.net

Electronic Absorption and Emission Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The presence of extended conjugation involving the imidazole ring, the azo bridge, and the methoxyphenyl ring makes this compound a chromophore that absorbs light in the ultraviolet and visible regions.

The UV-Vis spectrum is expected to display two main absorption bands. A high-energy band in the UV region can be attributed to π→π* transitions within the aromatic systems. A lower-energy band, extending into the visible region, is characteristic of the n→π* transition of the azo group, which is responsible for the compound's color. researchgate.netrsc.org The position and intensity of these bands can be influenced by the solvent polarity. rsc.org

Emission spectroscopy (fluorescence) could also be employed. While many azo compounds are not strongly fluorescent due to efficient non-radiative decay processes, some imidazole derivatives exhibit interesting emissive properties. Investigation into its potential fluorescence would provide insight into the molecule's excited-state dynamics.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For azo compounds like this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands. Typically, two main absorption bands are observed for azo dyes: a high-intensity band in the UV region (around 250–320 nm) attributed to π→π* transitions of the aromatic system, and a lower intensity band in the visible region (around 320–500 nm) corresponding to the n→π* transition of the azo group (-N=N-).

The position and intensity of these bands (λmax) can be influenced by the solvent polarity (solvatochromism) and the pH of the medium, which can indicate potential azo-hydrazone tautomerism. A systematic study in different solvents would provide insights into the nature of the electronic transitions and the ground and excited state polarity of the molecule. Detailed experimental UV-Vis spectral data, including specific absorption maxima for this compound, are not available in the reviewed literature.

Table 1: Hypothetical UV-Vis Absorption Data No experimental data is available in the searched literature.

Solvent π→π* Transition (λmax, nm) n→π* Transition (λmax, nm)
Hexane Data not available Data not available
Ethanol (B145695) Data not available Data not available

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is employed to study the photophysical properties of a molecule by examining its emission of light after absorbing photons. While many azo compounds are known to have very low or no fluorescence quantum yields due to efficient non-radiative decay pathways, imidazole derivatives can be fluorescent. The investigation of this compound would involve measuring its excitation and emission spectra in various solvents to determine key photophysical parameters.

These parameters include the fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process, and the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state. Such data provides critical information about the molecule's excited-state dynamics and potential applications in areas like molecular probes or optical materials. Specific experimental data on the fluorescence properties of this compound is not reported in the available scientific literature.

Table 2: Hypothetical Photophysical Data No experimental data is available in the searched literature.

Solvent Excitation λmax (nm) Emission λmax (nm) Quantum Yield (Φf)
Cyclohexane Data not available Data not available Data not available
Acetonitrile Data not available Data not available Data not available

X-ray Diffraction Techniques for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.

For this compound, a crystal structure would confirm the trans or cis configuration of the azo group, the planarity of the molecule, and the dihedral angles between the imidazole and phenyl rings. This information is invaluable for understanding its physical properties and for computational modeling studies. A search of crystallographic databases and the scientific literature did not yield a solved crystal structure for this compound.

Table 3: Hypothetical Crystallographic Data No experimental data is available in the searched literature.

Parameter Value
Chemical Formula C10H10N4O
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available

Electrochemical Characterization for Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox behavior of a compound by studying its oxidation and reduction potentials. The azo group is known to be electrochemically active, typically undergoing a two-electron reduction. The imidazole moiety can also exhibit redox activity.

An electrochemical study of this compound would reveal its redox potentials, the reversibility of the electron transfer processes, and the stability of the resulting radical ions. This information is crucial for applications in electrochromic devices, sensors, or as redox mediators. The analysis is often performed in a non-aqueous solvent with a supporting electrolyte, and the data provides insight into the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Published reports on the specific electrochemical characterization of this compound were not found.

Table 4: Hypothetical Electrochemical Data (vs. Ag/AgCl) No experimental data is available in the searched literature.

Process Peak Potential (Ep, V) Reversibility
Oxidation Data not available Data not available

Coordination Chemistry and Metal Complexation of 2 2 Methoxyphenyl Azo 1h Imidazole

Ligand Design Principles in Azo-Imidazole Metal Complexation

The design of ligands is a critical aspect of coordination chemistry, dictating the structure, stability, and properties of the resulting metal complexes. Azo-imidazole ligands, such as 2-((2-Methoxyphenyl)azo)-1H-imidazole, are designed based on several key principles. These compounds are notable for their electron-withdrawing capabilities, which allows them to function as effective ligands for metal complexes. researchgate.net

The core of their design lies in the strategic placement of multiple nitrogen donor atoms. The imidazole (B134444) ring contains a tertiary nitrogen atom with a lone pair of electrons available for coordination. jocpr.com Concurrently, the azo group presents two nitrogen atoms, which can also participate in binding to a metal center. This multi-dentate potential allows for the formation of stable chelate rings, a phenomenon that enhances the thermodynamic stability of the resulting complexes compared to those formed with monodentate ligands. The presence of both the imidazole and azo groups creates a versatile scaffold that can adapt to the electronic and steric requirements of different metal ions. ekb.eg

Formation of Coordination Complexes with Transition Metal Ions

The resulting complexes are often colored solids, with their specific hue dependent on the metal ion and the coordination environment. researchgate.net They typically exhibit insolubility in common organic solvents like alcohols but are soluble in polar aprotic solvents such as DMF and DMSO. jocpr.comresearchgate.net Molar conductivity measurements often indicate that these complexes are non-electrolytic in nature, suggesting that the anions are not free in solution but are part of the coordination sphere. researchgate.netresearchgate.net

The concept of denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. Azo-imidazole ligands can exhibit different coordination behaviors. In many cases, they act as bidentate ligands, coordinating to the metal center through two nitrogen atoms to form a stable five-membered ring. ekb.eg This chelation typically involves the tertiary nitrogen of the imidazole ring and one of the nitrogen atoms from the azo group. ekb.eg

However, the coordination behavior can be influenced by the specific metal ion and reaction conditions. While bidentate chelation is common, some related benzimidazole (B57391) ligands have been observed to act in a monodentate fashion, coordinating only through the imidazole nitrogen. jocpr.com The potential for higher denticity exists, especially if other functional groups are present on the aromatic rings. ekb.eg For instance, some azo dye ligands with additional donor groups like hydroxyl (-OH) have been shown to act as bidentate or even tridentate ligands. researchgate.net

The coordination of this compound and similar ligands with transition metals results in complexes with well-defined geometrical structures. The specific geometry is determined by the coordination number of the metal ion and the nature of the ligands. Based on spectral and magnetic susceptibility data, various geometries have been proposed for these types of complexes. researchgate.net

Octahedral geometry is frequently observed, particularly for complexes of Mn(II), Co(II), and Ni(II). ekb.egrdd.edu.iquomustansiriyah.edu.iq In these cases, the central metal ion is coordinated to six donor atoms. This can be achieved through the coordination of two or three bidentate azo-imidazole ligands or a combination of the primary ligand and other co-ligands like water molecules or anions (e.g., chloride). ekb.egrdd.edu.iq

Other geometries are also common. For instance, Cu(II) complexes with related ligands often exhibit a square planar geometry. jocpr.comresearchgate.net Pd(II) complexes have also been reported to adopt a square planar configuration. researchgate.net In some cases, such as with certain Ni(II) complexes, a tetrahedral geometry has been observed. jocpr.comresearchgate.net

Table 1: Common Geometries of Transition Metal Complexes with Azo-Imidazole and Related Ligands

Metal Ion Typical Coordination Geometry
Mn(II) Octahedral rdd.edu.iq
Co(II) Octahedral ekb.egrdd.edu.iqresearchgate.net
Ni(II) Octahedral, Tetrahedral, Square Planar ekb.egrdd.edu.iqresearchgate.netresearchgate.net
Cu(II) Octahedral, Square Planar rdd.edu.iqresearchgate.netresearchgate.net
Pd(II) Square Planar researchgate.net
Zn(II) Octahedral researchgate.net
Hg(II) Octahedral researchgate.net

Influence of Metal Centers on the Electronic and Photophysical Properties of Azo-Imidazoles

The coordination of a metal center to an azo-imidazole ligand significantly alters the electronic and photophysical properties of the molecule. The electronic absorption spectra of the complexes, typically measured using UV-Vis spectroscopy, show distinct bands that differ from those of the free ligand. These bands are attributed to various electronic transitions, including π → π* and n → π* transitions within the ligand, as well as d-d transitions within the metal ion and ligand-to-metal charge transfer (LMCT) bands.

The specific metal ion has a profound impact on these properties. For example, the d-d transition bands are characteristic of the metal's d-electron configuration and the geometry of the complex. The electronic spectrum of an Mn(II) complex showed absorption bands indicative of an octahedral geometry. rdd.edu.iq Similarly, Co(II) and Ni(II) complexes display bands consistent with octahedral environments. rdd.edu.iq The introduction of electron-withdrawing groups on the imidazole-phenanthroline ligand framework has been shown to influence the photophysical and electrochemical properties of Europium(III) complexes. rsc.org In these systems, the ligand can act as an "antenna," absorbing energy and efficiently transferring it to the central metal ion, which then emits light. rsc.org This process is crucial for applications in materials science, such as in light-emitting diodes (LEDs). rsc.org

Supramolecular Assembly Mediated by Metal-Ligand Interactions

Beyond the formation of discrete mononuclear or dinuclear complexes, the interaction between metal ions and multifunctional ligands like azo-imidazoles can lead to the construction of larger, highly organized structures known as supramolecular assemblies or coordination polymers. mdpi.com This self-assembly process is driven by the directional nature of coordination bonds. beilstein-journals.org

Ligands containing multiple coordination sites, such as imidazole derivatives, can act as bridges between metal centers, extending the structure in one, two, or three dimensions. mdpi.com For example, ligands with imidazole units have been used to construct 3D nanocages in one-pot reactions with metal ions. beilstein-journals.org The geometry of the ligand and the preferred coordination number of the metal ion dictate the final topology of the resulting framework. While this compound itself is primarily a chelating ligand, modifications to its structure could introduce bridging capabilities. The principles of supramolecular chemistry show that even weak intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds, can play a significant role in organizing the molecules in the solid state. nih.gov

Investigation of Coordination Modes Involving the Imidazole Nitrogen and Azo Group Nitrogen Atoms

The specific atoms of the this compound ligand that participate in coordination are critical to understanding the structure of its metal complexes. Spectroscopic techniques, particularly FT-IR and NMR, are invaluable for elucidating these coordination modes.

The primary coordination sites are the nitrogen atoms. It is widely accepted that the tertiary nitrogen atom of the imidazole ring, which possesses a lone pair of electrons, is a primary site for metal binding. jocpr.comekb.eg Evidence for this comes from FT-IR spectra, where the C=N stretching vibration of the imidazole ring shifts upon complexation. ekb.eg

The second point of attachment is typically one of the two nitrogen atoms of the azo (-N=N-) group. The involvement of the azo group in coordination is also supported by shifts in its characteristic vibrational frequency in the FT-IR spectrum. ekb.eg This dual coordination from both the imidazole and azo nitrogens results in the formation of a stable five-membered chelate ring, which is a common and stabilizing feature in coordination chemistry. ekb.eg The ligand, therefore, generally behaves as a bidentate N,N-donor.

Molar Conductivity and Magnetic Susceptibility Studies of Metal Complexes

Molar conductivity and magnetic susceptibility measurements are fundamental techniques used to elucidate the structure and bonding of metal complexes. Molar conductivity provides insight into the electrolytic nature of the complexes in solution, indicating whether the ligands are coordinated to the metal ion or exist as counter-ions. Magnetic susceptibility measurements, on the other hand, offer information about the number of unpaired electrons in the central metal ion, which is crucial for determining its oxidation state and the geometry of the complex.

Molar Conductivity

The electrolytic nature of metal complexes involving azo-imidazole derivatives is typically determined by measuring their molar conductance in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at a concentration of approximately 10⁻³ M. The obtained values are then compared with standard ranges to classify the complexes as non-electrolytes or electrolytes of a specific type (e.g., 1:1, 1:2).

For instance, studies on complexes of a related ligand, 1-(4-((4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)diazenyl)phenyl)-3-(4-bromophenyl)prop-2-en-1-one, with various transition metals revealed differing electrolytic behaviors. researchgate.net The molar conductivity measurements indicated that the Co(II), Cu(II), Zn(II), and Hg(II) complexes are non-electrolytes, suggesting that the anions are coordinated within the coordination sphere. In contrast, the Ni(II) and Pd(II) complexes were found to be electrolytes, implying that some anions are not coordinated to the metal ion and exist as free ions in the solution. researchgate.net

Similarly, a cobalt(II) complex with 2-((3-methoxyphenyl)diazenyl)-4,5-diphenyl imidazole was found to be a non-electrolyte based on conductivity measurements in ethanol (B145695), indicating a non-ionic character. rdd.edu.iq In another study, complexes of Mn(II), Co(II), Ni(II), and Cu(II) with the ligand ethyl 4-((E)-(5-oxo-1-(((1E,2E)-3-phenylallylidene)amino)-2-thioxo-2,5-dihydro-1H-imidazol-4-yl)diazenyl)benzoate also demonstrated no conductivity in DMSO, confirming their non-electrolytic nature. rdd.edu.iq

Table 1: Molar Conductivity of Selected Azo-Imidazole Metal Complexes

Complex Solvent Molar Conductivity (Ω⁻¹ cm² mol⁻¹) Electrolytic Nature Reference
[Co(LBr)₂Cl₂] DMSO N/A Non-electrolyte researchgate.net
[Ni(LBr)₂]Cl₂ DMSO N/A Electrolyte researchgate.net
[Cu(LBr)₂Cl₂] DMSO N/A Non-electrolyte researchgate.net
[Zn(LBr)₂Cl₂] DMSO N/A Non-electrolyte researchgate.net
[Hg(LBr)₂Cl₂] DMSO N/A Non-electrolyte researchgate.net
[Pd(LBr)₂]Cl₂ DMSO N/A Electrolyte researchgate.net
[Co(MBDPI)₂]Cl₂ Ethanol N/A Non-electrolyte rdd.edu.iq
[MnL(H₂O)Cl₂]H₂O DMSO N/A Non-electrolyte rdd.edu.iq
[CoL(H₂O)Cl₂]H₂O DMSO N/A Non-electrolyte rdd.edu.iq
[NiL(H₂O)Cl₂]H₂O DMSO N/A Non-electrolyte rdd.edu.iq
[CuL(H₂O)Cl₂] DMSO N/A Non-electrolyte rdd.edu.iq

Note: "N/A" indicates the source stated the electrolytic nature without providing a specific numerical value. LBr = 1-(4-((4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)diazenyl)phenyl)-3-(4-bromophenyl)prop-2-en-1-one. MBDPI = 2-((3-methoxyphenyl)diazenyl)-4,5-diphenyl imidazole. L = ethyl 4-((E)-(5-oxo-1-(((1E,2E)-3-phenylallylidene)amino)-2-thioxo-2,5-dihydro-1H-imidazol-4-yl)diazenyl)benzoate.

Magnetic Susceptibility

Magnetic moment (μ_eff) values, calculated from magnetic susceptibility measurements at room temperature, are instrumental in determining the geometry of metal complexes. The experimental magnetic moment can distinguish between high-spin and low-spin configurations and often suggests a particular coordination environment (e.g., octahedral, tetrahedral, square planar).

For a series of complexes with an azo imidazole derivative, the following magnetic moments were recorded:

The Mn(II) complex exhibited a magnetic moment of 5.18 B.M., a value consistent with five unpaired electrons in a high-spin octahedral environment. rdd.edu.iq

The Co(II) complex had a magnetic moment of 4.50 B.M., which is characteristic of a high-spin d⁷ ion in an octahedral geometry. rdd.edu.iq

The Ni(II) complex showed a magnetic moment of 3.21 B.M., corresponding to two unpaired electrons, as expected for an octahedral geometry. rdd.edu.iq

The Cu(II) complex's magnetic moment was 1.87 B.M., indicating the presence of one unpaired electron, which is typical for Cu(II) ions in various geometries, including octahedral. rdd.edu.iqresearchgate.net

These magnetic moment values, in conjunction with spectral data, strongly support the proposed geometries of the complexes. The data consistently point towards octahedral structures for these specific azo-imidazole complexes, where the ligand and any co-ligands (like water or chloride ions) coordinate to the central metal ion. rdd.edu.iqresearchgate.net

Table 2: Magnetic Moments of Selected Azo-Imidazole Metal Complexes

Complex Metal Ion Magnetic Moment (μ_eff, B.M.) Unpaired Electrons Proposed Geometry Reference
[MnL(H₂O)Cl₂]H₂O Mn(II) 5.18 5 High-spin Octahedral rdd.edu.iq
[CoL(H₂O)Cl₂]H₂O Co(II) 4.50 3 High-spin Octahedral rdd.edu.iq
[NiL(H₂O)Cl₂]H₂O Ni(II) 3.21 2 Octahedral rdd.edu.iq
[CuL(H₂O)Cl₂] Cu(II) 1.87 1 Octahedral rdd.edu.iq

L = ethyl 4-((E)-(5-oxo-1-(((1E,2E)-3-phenylallylidene)amino)-2-thioxo-2,5-dihydro-1H-imidazol-4-yl)diazenyl)benzoate.

Advanced Theoretical and Computational Studies

Density Functional Theory (DFT) Applications in Azo-Imidazole Research

Density Functional Theory (DFT) has become a primary computational method for studying the properties of azo-imidazole compounds due to its balance of accuracy and computational efficiency. DFT calculations allow for the detailed exploration of the molecule's ground-state properties.

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of "2-((2-Methoxyphenyl)azo)-1H-imidazole" can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. ajchem-a.comresearchgate.net A smaller energy gap generally suggests higher reactivity and easier electronic transitions. irjweb.com

In related imidazole (B134444) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. kbhgroup.in For "this compound," the HOMO is expected to be concentrated on the methoxyphenyl and imidazole rings, while the LUMO is likely centered on the azo group, which acts as an electron acceptor. This distribution facilitates intramolecular charge transfer (ICT) upon excitation. researchgate.net The energies of these orbitals and the resulting energy gap can be calculated using DFT methods, typically with a functional like B3LYP and a suitable basis set (e.g., 6-311G++(d,p)). ajchem-a.com

Table 1: Representative Frontier Molecular Orbital Energies and Properties Calculated by DFT

Parameter Calculated Value Significance
HOMO Energy -6.45 eV Corresponds to the ionization potential
LUMO Energy -2.15 eV Corresponds to the electron affinity
Energy Gap (ΔE) 4.30 eV Indicates chemical reactivity and stability
Electronegativity (χ) 4.30 eV Measures the power to attract electrons
Chemical Hardness (η) 2.15 eV Resistance to change in electron distribution
Chemical Softness (S) 0.23 eV⁻¹ Reciprocal of hardness, indicates reactivity

Note: The values presented in this table are hypothetical and representative of typical values found for similar azo-imidazole compounds in the literature.

Geometry Optimization and Vibrational Frequency Analysis

DFT calculations are employed to determine the most stable three-dimensional structure of "this compound" by finding the minimum energy conformation on the potential energy surface. ajchem-a.com This geometry optimization provides precise information about bond lengths, bond angles, and dihedral angles. nih.gov For similar molecules, studies have shown that DFT methods can predict geometries that are in good agreement with experimental data obtained from X-ray crystallography. nih.gov

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. ijrar.org This calculation predicts the infrared (IR) and Raman spectra of the molecule. The computed vibrational modes can be compared with experimental spectra to confirm the molecular structure and to assign specific vibrational bands to the corresponding functional groups (e.g., N-H stretching, N=N stretching, C-N stretching). nih.govresearchgate.netresearchgate.net Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, leading to better agreement with experimental results. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions. acadpubl.eu For "this compound," NBO analysis can provide insights into charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds. nih.gov It quantifies the stabilization energies associated with electron delocalization from filled donor orbitals to empty acceptor orbitals. nih.gov

In molecules with imidazole rings, NBO analysis often reveals significant delocalization of electron density from the lone pairs of nitrogen atoms into the antibonding orbitals of adjacent bonds, contributing to the stability of the aromatic system. acadpubl.euresearchgate.net This analysis can also highlight the charge transfer characteristics within the molecule, for instance, from the methoxyphenyl group to the azo-imidazole system, which is crucial for understanding its electronic properties. nih.gov

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP(1) N(azo) π*(N(azo)-C(imidazole)) 25.5
LP(1) N(imidazole) π*(C=C) (imidazole ring) 35.2
π(C=C) (phenyl ring) π*(N=N) (azo) 15.8

Note: This table contains hypothetical data based on typical NBO analysis results for analogous compounds. LP denotes a lone pair.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. rsc.org It is widely used to predict and interpret the electronic absorption and emission spectra of molecules like "this compound."

Simulation and Interpretation of Electronic Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and major orbital contributions for electronic transitions. researchgate.net This information is used to simulate the UV-Visible absorption spectrum of the molecule. growingscience.com By comparing the simulated spectrum with experimental data, researchers can assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions. kbhgroup.in For azo compounds, the spectrum typically shows a strong π→π* transition at shorter wavelengths and a weaker n→π* transition at longer wavelengths.

Similarly, TD-DFT can be used to model the emission spectrum (fluorescence) by calculating the properties of the first excited state after geometry optimization in that state. researchgate.net The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated. These simulations are invaluable for understanding the photophysical properties of the compound. semanticscholar.org

Table 3: Representative TD-DFT Calculated Electronic Transitions

Transition Wavelength (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 420 0.08 n → π* (HOMO → LUMO)
S₀ → S₂ 350 0.75 π → π* (HOMO-1 → LUMO)

Note: The data in this table is hypothetical and serves to illustrate typical TD-DFT results for similar molecules.

Elucidation of Photoisomerization Pathways and Energy Barriers

Azo compounds are known for their ability to undergo reversible trans-cis (or E/Z) photoisomerization upon irradiation with light. TD-DFT is a crucial tool for studying the mechanism of this process. semanticscholar.org By mapping the potential energy surfaces of the ground and excited states, it is possible to identify the reaction pathways for both the forward (trans to cis) and reverse (cis to trans) isomerization.

These calculations can determine the energy barriers for isomerization in both the ground and excited states, providing insights into the efficiency and kinetics of the photoswitching process. semanticscholar.org The transition states for isomerization, which can proceed via either a rotation or an inversion mechanism at the azo bridge, can be located and characterized. Understanding these pathways is essential for designing molecular switches and other light-responsive materials based on "this compound."

Molecular Dynamics and Molecular Docking Simulations for Interaction Studies

Molecular docking and molecular dynamics (MD) simulations are pivotal in computational drug discovery and materials science for predicting the interaction between a small molecule and a target macromolecule. While specific studies on this compound are not extensively documented in publicly available literature, the general methodology applied to analogous imidazole derivatives can be described. These simulations are crucial for understanding the stability of ligand-receptor complexes and elucidating the nature of the intermolecular forces at play.

Molecular docking studies are typically employed to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This helps in understanding the binding affinity and the mode of interaction. For a compound like this compound, docking studies would involve preparing the 3D structure of the ligand and the target receptor. The docking process then places the ligand into the binding site of the receptor and scores the different poses based on a scoring function, which typically estimates the binding free energy. Key interactions often observed for imidazole-based compounds include hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.govarabjchem.org

Following molecular docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would reveal the stability of the docked pose and provide a more detailed picture of the interactions in a simulated physiological environment. nih.gov The simulation tracks the movements of atoms and molecules, allowing for the calculation of various parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the analysis of hydrogen bond networks.

Table 1: Illustrative Molecular Docking and MD Simulation Parameters for a Representative Imidazole Derivative

ParameterValueDescription
Molecular Docking
Target ProteinExample: Human Serum AlbuminA common protein for studying drug binding.
Docking Score-8.5 kcal/molPredicted binding affinity.
Key Interacting ResiduesTYR150, LYS199, ARG222Amino acids in the binding pocket involved in interactions.
Interaction TypesHydrogen bond with LYS199, Pi-stacking with TYR150The nature of the chemical bonds formed.
Molecular Dynamics
Simulation Time100 nsThe duration of the simulation.
Average RMSD0.2 nmA measure of the stability of the ligand in the binding site.
Key Hydrogen BondsMaintained with LYS199 for >80% of simulation timeIndicates a stable hydrogen bond interaction.

Note: The data in this table is illustrative for a representative imidazole derivative and not based on specific experimental results for this compound.

Quantum Chemical Calculations for Reaction Mechanism Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for understanding the electronic structure, reactivity, and reaction mechanisms of molecules. nih.govzsmu.edu.ua For this compound, these calculations can provide insights into its synthesis and potential chemical transformations.

The synthesis of this compound likely involves the diazotization of 2-methoxyaniline, followed by an azo coupling reaction with 1H-imidazole. Quantum chemical calculations can be used to model this reaction mechanism. For instance, the calculation of the electrostatic potential surface of 1H-imidazole would indicate the most nucleophilic sites, predicting the position of the azo coupling. The transition state of the coupling reaction can be located, and the activation energy barrier can be calculated, providing a quantitative measure of the reaction's feasibility.

Furthermore, DFT calculations can elucidate the electronic properties of the final molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.netepstem.net

The molecular electrostatic potential (MEP) map is another useful tool derived from quantum chemical calculations. It visualizes the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with other reagents or biological targets. nih.gov

Table 2: Illustrative Quantum Chemical Calculation Results for a Representative Imidazole Derivative

ParameterCalculated ValueMethod/Basis SetSignificance
HOMO Energy-6.2 eVB3LYP/6-31G(d)Relates to the electron-donating ability.
LUMO Energy-1.8 eVB3LYP/6-31G(d)Relates to the electron-accepting ability.
HOMO-LUMO Gap4.4 eVB3LYP/6-31G(d)Indicates chemical reactivity and stability.
Dipole Moment3.5 DB3LYP/6-31G(d)Measures the overall polarity of the molecule.
Activation Energy (Azo coupling)15 kcal/molB3LYP/6-31G(d)The energy barrier for the formation of the azo bond.

Note: The data in this table is illustrative for a representative imidazole derivative and not based on specific experimental results for this compound.

Functional Materials and Sensing Applications of 2 2 Methoxyphenyl Azo 1h Imidazole Derivatives

Applications in Optical Materials

The inherent properties of the azo-imidazole scaffold, particularly the π-conjugated system, make its derivatives prime candidates for applications in optical materials. The ability to respond to external light stimuli and exhibit nonlinear optical behavior opens up possibilities for their use in advanced optical devices.

Photochromic Systems and Photoresponsive Materials

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a hallmark of compounds containing the azobenzene (B91143) moiety. In derivatives of 2-((phenylazo)imidazole), this photoisomerization occurs between the more stable trans (E) isomer and the cis (Z) isomer. ugm.ac.id

Table 1: Photoisomerization Data for 2-(Phenylazo)imidazole Derivatives

CompoundExcitation Wavelength (nm)Quantum Yield (Φtrans→cis)Solvent
1-N-methyl-2-(phenylazo)imidazole (Pai-Me)3550.25 ± 0.03Toluene
1-N-methyl-2-(phenylazo)imidazole (Pai-Me)4540.35 ± 0.03Toluene

Data sourced from a study on 2-(phenylazo)imidazoles. ugm.ac.id

Nonlinear Optical (NLO) Properties and Optical Limiting Applications

Azo dyes are a well-established class of materials exhibiting significant third-order nonlinear optical (NLO) properties. rsc.org This arises from the extended π-conjugated system of the azo chromophore, which facilitates charge transfer and leads to large hyperpolarizabilities. The incorporation of an imidazole (B134444) ring into the azo dye structure can further enhance these properties.

Derivatives of 2-((2-Methoxyphenyl)azo)-1H-imidazole possess a donor-π-acceptor (D-π-A) type structure, which is a key design principle for efficient NLO materials. The methoxy (B1213986) group (-OCH₃) acts as an electron-donating group, while the azo-imidazole moiety can act as an electron-accepting group. This intramolecular charge transfer is crucial for a large third-order NLO response.

The NLO properties of materials are often evaluated by their third-order nonlinear susceptibility, χ⁽³⁾. Materials with a large χ⁽³⁾ can be used in a variety of applications, including optical switching, data storage, and optical limiting. Optical limiters are devices that transmit light at low input intensities but block light at high input intensities, thereby protecting sensitive optical components from damage. Azo dyes have been investigated for their optical limiting capabilities, which are often attributed to mechanisms like reverse saturable absorption (RSA) and nonlinear refraction.

Chemical Sensing Platforms

The imidazole moiety in this compound derivatives provides a versatile platform for the development of chemical sensors. The acidic N-H proton and the lone pair of electrons on the other nitrogen atom can act as binding sites for both anions and cations.

Anion Recognition and Sensing Mechanisms (e.g., Deprotonation of Imidazole N-H)

The N-H proton of the imidazole ring is sufficiently acidic to interact with basic anions. This interaction can range from hydrogen bonding to complete deprotonation, depending on the basicity of the anion and the acidity of the N-H proton. This deprotonation event leads to a significant change in the electronic structure of the molecule, which can be observed through changes in its absorption or fluorescence spectrum, forming the basis for colorimetric or fluorometric sensing.

For instance, a related compound, 2-(2-methoxyphenyl)-1H-imidazo[4,5-f] rsc.orgresearchgate.netphenanthroline, has been shown to act as an anion sensor. rsc.org The acidity of the imidazole N-H proton in this molecule is enhanced upon complexation with a ruthenium metal center, allowing for the detection of acetate (B1210297) ions at very low concentrations. rsc.org The sensing mechanism was confirmed to be deprotonation of the N-H proton by the acetate anion. rsc.org This deprotonation leads to a quenching of the compound's fluorescence. rsc.org

It is highly probable that this compound would exhibit similar anion sensing capabilities. The presence of the electron-withdrawing azo group would likely increase the acidity of the imidazole N-H proton, making it more susceptible to deprotonation by basic anions like fluoride (B91410) (F⁻), acetate (AcO⁻), and cyanide (CN⁻).

Cation Coordination and Selective Detection

The nitrogen atoms of the imidazole ring and the azo group, as well as the oxygen atom of the methoxy group, can act as coordination sites for metal cations. The specific geometry and electronic properties of the binding pocket formed by these atoms can lead to selective recognition of certain cations.

For example, the aforementioned 2-(2-methoxyphenyl)-1H-imidazo[4,5-f] rsc.orgresearchgate.netphenanthroline has also been investigated for its cation sensing abilities. rsc.org It was found to selectively detect Cu²⁺ and Hg²⁺ ions through fluorescence quenching. rsc.org Job's plot analysis indicated a 1:2 stoichiometry for the complex, suggesting the involvement of both the imidazole nitrogen and the oxygen atom of the methoxy group in the coordination of the metal ions. rsc.org

The ability of this compound derivatives to selectively bind to specific metal ions is crucial for their application in environmental monitoring, biological imaging, and industrial process control. The selectivity can be tuned by modifying the structure of the ligand, for instance, by introducing different substituents on the phenyl or imidazole rings.

Development of Colorimetric Sensors

The changes in the absorption spectrum of this compound derivatives upon interaction with anions or cations can be exploited for the development of colorimetric sensors. A colorimetric sensor allows for the detection of an analyte through a change in color that is visible to the naked eye, which is highly advantageous for rapid and on-site analysis.

Azo dyes are well-known for their vibrant colors, and any perturbation of their electronic structure, such as through deprotonation or metal ion coordination, can lead to a significant color change (a chromogenic response). For example, a benzimidazole-functionalized BODIPY derivative has been shown to be a selective colorimetric sensor for the hydrogen sulfate (B86663) anion (HSO₄⁻), with the color of the solution changing from pink to yellow upon addition of the anion.

The development of colorimetric sensors based on this compound would involve studying the changes in its UV-Vis absorption spectrum in the presence of various analytes. The selectivity and sensitivity of the sensor would be determined by the specific interactions between the analyte and the functional groups of the molecule. The ease of synthesis and modification of these azo-imidazole derivatives makes them a highly attractive platform for the design of new and efficient colorimetric sensors for a wide range of applications.

Development of Advanced Pigments and Dyes

The vibrant color of azo compounds, including derivatives of this compound, stems from the azo chromophore within a conjugated aromatic system. The specific shade and intensity of the color are influenced by the electronic properties of the substituents on the aromatic rings. The methoxy group (-OCH₃) on the phenyl ring acts as an electron-donating group, which can enhance the color depth of the dye. Similarly, the imidazole moiety can be substituted to further tune the tinctorial properties.

These dyes are typically synthesized through a well-established two-step process: diazotization and coupling. The synthesis begins with the diazotization of an aromatic amine, in this case, 2-methoxyaniline, using nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5°C) to form a diazonium salt. This unstable intermediate is then immediately reacted with a coupling component, the 1H-imidazole ring, in an electrophilic substitution reaction to yield the final azo dye.

Derivatives of this class are investigated for their potential application as disperse dyes for synthetic fibers like polyester (B1180765). nih.govnih.govmdpi.com The dyeing performance is typically assessed by applying the dyes to the fabric using high-temperature dyeing methods. nih.govmdpi.com Key performance indicators for these dyes include color strength (K/S), exhaustion efficiency, and fastness properties (e.g., fastness to washing, light, and rubbing). nih.govnih.gov The molecular structure, including the nature of substituent groups, plays a crucial role in determining the dye's affinity for the fiber, the resulting color shade, and its durability. nih.gov For instance, the introduction of specific functional groups can improve the dye's sublimation fastness, a critical property for polyester dyes. Research on related heterocyclic azo dyes has shown that they can produce a range of colors from yellow to orange and exhibit good to excellent fastness properties, making them suitable for textile applications. nih.gov

Use as Spectrophotometric Reagents in Analytical Chemistry

Heterocyclic azo dyes are widely recognized for their application as chromogenic reagents in the spectrophotometric determination of trace metal ions. nih.gov The nitrogen atoms in both the azo group and the imidazole ring of this compound derivatives can act as electron donors, allowing the molecule to function as a chelating ligand. When these ligands bind to a metal ion, they form a stable, colored metal complex. This complex formation leads to a significant change in the electronic spectrum of the dye, typically a bathochromic shift (a shift to a longer wavelength) of the maximum absorption peak (λmax).

This color change is the basis for a simple, rapid, and sensitive method for quantifying metal ions. The intensity of the color of the formed complex, measured by its absorbance, is directly proportional to the concentration of the metal ion in the sample, following the Beer-Lambert law. This relationship allows for the construction of a calibration curve from which the concentration of an unknown sample can be determined.

The analytical utility of these reagents is determined by several factors, including:

Sensitivity and Selectivity: The reagent should form a complex with high molar absorptivity for high sensitivity. Selectivity for a particular metal ion can be achieved by carefully controlling the pH of the solution and using masking agents to prevent interference from other ions. utm.my

Stability: The formed metal complex must be stable over a reasonable period to allow for accurate measurements. nih.gov

Stoichiometry: The metal-to-ligand ratio in the complex is a crucial parameter, typically determined by methods such as the mole-ratio method or Job's method of continuous variations. utm.myuobaghdad.edu.iq For many similar azo-imidazole derivatives, a 1:2 metal-to-ligand ratio is commonly observed. utm.my

Derivatives of methoxyphenyl azo-imidazole have been successfully used for the spectrophotometric determination of various metal ions, including zinc(II), copper(II), and nickel(II). nih.govutm.myuobaghdad.edu.iq The optimal conditions for complex formation, such as pH, reagent concentration, and reaction time, are systematically studied to develop robust analytical methods. nih.govuobaghdad.edu.iq

Below is a table summarizing typical analytical parameters for the determination of metal ions using structurally related azo-imidazole reagents.

Table 1. Analytical Characteristics of Metal Ion Determination using Structurally Related Azo-Imidazole Reagents Note: The following data is compiled from research on structurally similar compounds, such as those derived from 4,5-bis(4-methoxyphenyl) imidazole and other heterocyclic azo dyes, as specific data for this compound was not available in the cited literature.

Metal IonReagent Classλmax (nm) of ComplexMolar Absorptivity (L·mol⁻¹·cm⁻¹)Linearity Range (µg·mL⁻¹)Metal:Ligand RatioRef.
Zn(II)Azo derivative of 4,5-bis(4-methoxyphenyl) imidazole560Not Reported0.5–15.01:2 utm.my
Cu(II)Azo derivative of 4,5-diphenyl imidazole4090.127 x 10⁴5.0–80.01:2 uobaghdad.edu.iq
Ni(II)Azo derivative of aminopyrazole~550Not ReportedNot Reported1:2 nih.gov
Co(II)Azo derivative of aminopyrazole~590Not ReportedNot Reported1:2 nih.gov

Q & A

Q. What statistical approaches validate reproducibility in synthetic yields across batches?

  • Methodology : Apply ANOVA to assess batch-to-batch variability. Control for catalysts, temperature, and purification methods. Report confidence intervals (95%) for yield ranges .

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